molecular formula C15H13N3O4S B5849635 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5849635
M. Wt: 331.3 g/mol
InChI Key: UEZSRQVKXQYXPN-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide, also known as NSC 745887, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 works by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and study. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to using N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 in lab experiments. It has been shown to have low solubility in water, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887. One direction is to further investigate its potential applications in cancer treatment, including in combination with other cancer therapies. Another direction is to study its potential applications in other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 and its effects on various cellular processes.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-cyano-3-(5-methyl-2-furyl)acrylic acid, followed by the reduction of the nitro group to an amino group. The final product is then purified using chromatography techniques.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide 745887 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-2-5-13(22-10)8-11(9-16)15(19)18-12-3-6-14(7-4-12)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZSRQVKXQYXPN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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